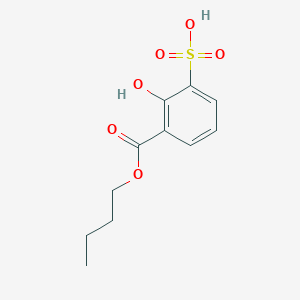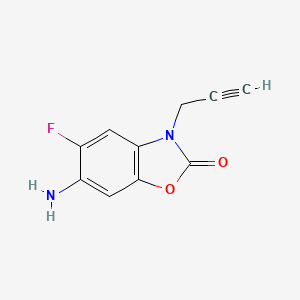
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation with Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The amino and fluorine groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of benzoxazole compounds are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-fluoro-1,3-benzoxazole: Lacks the propargyl group but shares the core structure.
5-Fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the amino group but has similar structural features.
6-Amino-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the fluorine atom but retains the amino and propargyl groups.
Uniqueness
The unique combination of amino, fluorine, and propargyl groups in 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propiedades
Número CAS |
815608-96-9 |
|---|---|
Fórmula molecular |
C10H7FN2O2 |
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
6-amino-5-fluoro-3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7FN2O2/c1-2-3-13-8-4-6(11)7(12)5-9(8)15-10(13)14/h1,4-5H,3,12H2 |
Clave InChI |
BFUTXLWFHRVHKP-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=C(C=C(C(=C2)F)N)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
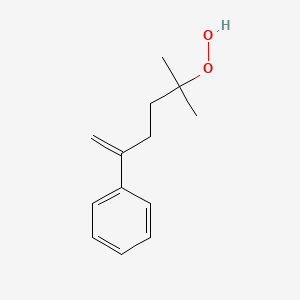
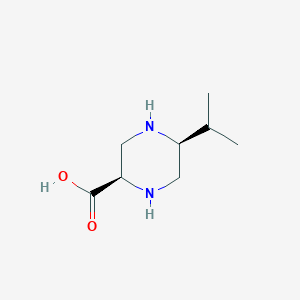
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
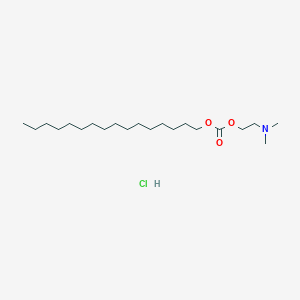

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
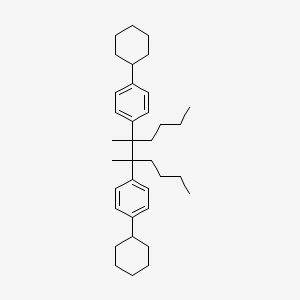
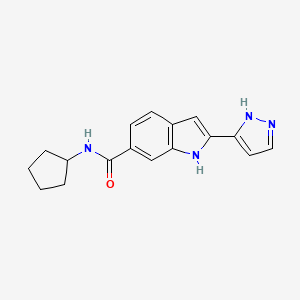

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
